![molecular formula C40H24Cl4N2S B14506394 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] CAS No. 63168-29-6](/img/structure/B14506394.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to bis(4-chlorophenyl)ethen-1-imine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of sulfanediyl and phenylene groups allows the compound to interact with hydrophobic regions of proteins, while the imine groups can form covalent bonds with nucleophilic residues, such as cysteine or lysine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfonium) bis[hexafluoroantimonate (1-)]
- 1,1’-(Sulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Sulfanediyldi-4,1-phenylene)bis(2,2-dihydroxyethanone)
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is unique due to its combination of sulfanediyl and phenylene groups with bis(4-chlorophenyl)ethen-1-imine moieties. This structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
63168-29-6 |
|---|---|
Formule moléculaire |
C40H24Cl4N2S |
Poids moléculaire |
706.5 g/mol |
Nom IUPAC |
N-[4-[4-[2,2-bis(4-chlorophenyl)ethenylideneamino]phenyl]sulfanylphenyl]-2,2-bis(4-chlorophenyl)ethenimine |
InChI |
InChI=1S/C40H24Cl4N2S/c41-31-9-1-27(2-10-31)39(28-3-11-32(42)12-4-28)25-45-35-17-21-37(22-18-35)47-38-23-19-36(20-24-38)46-26-40(29-5-13-33(43)14-6-29)30-7-15-34(44)16-8-30/h1-24H |
Clé InChI |
SAAFIYXZRZGUBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=C=C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


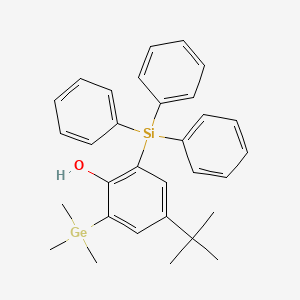

![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
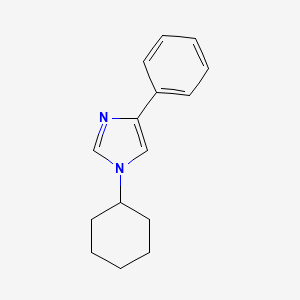



![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
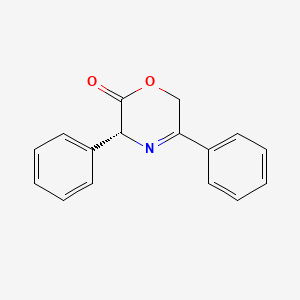
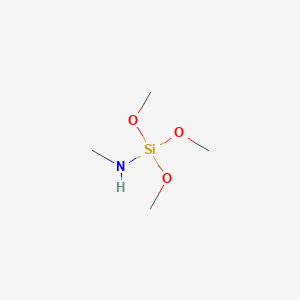

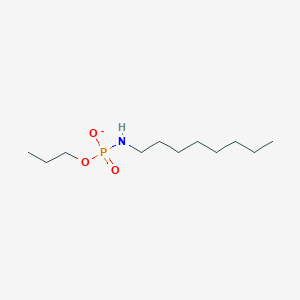
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

